molecular formula C16H14N2O2 B029165 6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine CAS No. 917252-78-9

6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine

Cat. No. B029165
M. Wt: 266.29 g/mol
InChI Key: GGBGKTKRISZKAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08673652B2

Procedure details

2-Bromo-4′-methylacetophenone 2 (14.5 g, 65.1 mmol) was added to a hot solution of methyl 2-aminopyridine-5-carboxylate 1 (9.0 g, 61.1 mmol) in ethanol (280 ml). The solution was then heated at reflux for 6 h, cooled to room temperature and the white solid filtered and washed with ethanol to give methyl 2-(4-tolyl)-imidazo[1,2-a]pyridine-6-carboxylate 3 (13.9 g, 80%).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1)=O.[NH2:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:15][N:14]=1>C(O)C>[C:8]1([CH3:11])[CH:9]=[CH:10][C:5]([C:3]2[N:12]=[C:13]3[CH:18]=[CH:17][C:16]([C:19]([O:21][CH3:22])=[O:20])=[CH:15][N:14]3[CH:2]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
14.5 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)C
Name
Quantity
9 g
Type
reactant
Smiles
NC1=NC=C(C=C1)C(=O)OC
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
FILTRATION
Type
FILTRATION
Details
the white solid filtered
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C=1N=C2N(C=C(C=C2)C(=O)OC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.